molecular formula C10H5F6N B1361174 3,5-Bis(trifluoromethyl)phenylacetonitrile CAS No. 85068-32-2

3,5-Bis(trifluoromethyl)phenylacetonitrile

Cat. No. B1361174
CAS RN: 85068-32-2
M. Wt: 253.14 g/mol
InChI Key: YXGWYBUKRTYHJM-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound that may be used in chemical synthesis . It has a linear formula of (CF3)2C6H3CH2CN .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which are potent growth inhibitors of drug-resistant bacteria . Another study reported the synthesis of 1,3,5-trinitro-2,2-bis(trifluoromethyl)-1,3,5-triazinane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula: (CF3)2C6H3CH2CN. It has a molecular weight of 253.14 g/mol . The InChI key of the compound is YXGWYBUKRTYHJM-UHFFFAOYSA-N .

Scientific Research Applications

Catalyst Development and Organocatalysis

3,5-Bis(trifluoromethyl)phenylacetonitrile has been utilized in the development of various catalysts. For instance, it plays a crucial role in the creation of hydrogen-bonding thiourea organocatalysts, especially in the context of binding with Lewis-basic sites, as evidenced by studies involving spectroscopy and theoretical computations (Lippert et al., 2012). Additionally, zwitterionic salts containing 3,5-bis(trifluoromethyl)phenyl have been demonstrated to be mild and effective organocatalysts for transesterification reactions (Ishihara et al., 2008).

Synthesis of Chiral Intermediates

A notable application of this compound is in the synthesis of chiral intermediates. For instance, its derivative, (R)-3,5-bis(trifluoromethyl)phenyl ethanol, is a key chiral intermediate in the synthesis of aprepitant, a medication used to prevent nausea and vomiting. This has been achieved through biocatalytic reduction using bacterial strains like Leifsonia xyli (Wang et al., 2011) and Burkholderia cenocepacia (Yu et al., 2018).

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGWYBUKRTYHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234136
Record name (3,5-Bis(trifluoromethyl)phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85068-32-2
Record name 3,5-Bis(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Bis(trifluoromethyl)phenyl)acetonitrile
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Record name (3,5-Bis(trifluoromethyl)phenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,5-bis(trifluoromethyl)phenyl]acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 3,5-Bis(trifluoromethyl)phenylacetonitrile chosen as a component in the design of these new quinoacridine derivatives?

A1: The researchers selected this compound as the electron-accepting unit in their acceptor-donor-acceptor (A-D-A) design strategy []. This choice stems from the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These groups are highly electronegative, making the molecule a strong electron acceptor. This property is crucial for creating the desired electronic push-pull effect within the quinoacridine derivatives, which ultimately contributes to their aggregation-induced red emission properties.

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